

Physicochemical characteristics of 4-Chloro-3-(trifluoromethyl)benzoic acid

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Compound of Interest

Compound Name: 4-Chloro-3-(trifluoromethyl)benzoic acid

Cat. No.: B158943

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An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-3-(trifluoromethyl)benzoic Acid

This technical guide provides a comprehensive overview of the physicochemical properties, experimental characterization protocols, and structural attributes of **4-Chloro-3-(trifluoromethyl)benzoic acid**. The information is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Chemical Identity and Structure

4-Chloro-3-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a chlorine atom and a trifluoromethyl group on the benzoic acid core, imparts specific chemical reactivity and physical properties that make it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.^{[1][2]}

Identifier	Value
IUPAC Name	4-chloro-3-(trifluoromethyl)benzoic acid[3][4]
CAS Number	1737-36-6[3][4]
Molecular Formula	C ₈ H ₄ ClF ₃ O ₂ [4][5]
Molecular Weight	224.57 g/mol [3]
InChI	InChI=1S/C8H4ClF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11,12)/h1-3H,(H,13,14)[3][4]
InChIKey	PPHHAZOVVZBSCM-UHFFFAOYSA-N[3][4]
Canonical SMILES	C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Cl[4]

Physicochemical Properties

The key physicochemical data for **4-Chloro-3-(trifluoromethyl)benzoic acid** are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property	Value
Physical Form	White to off-white crystalline powder.[3][5][6]
Melting Point	163-165 °C[3][5]
Boiling Point	289.9 °C at 760 mmHg[3]
Density	1.523 g/cm ³ [1][5]
Water Solubility	0.039 g/L at 25 °C (Slightly soluble).[1][5]
pKa	3.54 ± 0.10 (Predicted)[1]
Flash Point	129 °C[3][5]
Vapor Pressure	0.000984 mmHg at 25 °C[5]
Refractive Index	1.496[5]

Experimental Protocols for Characterization

Detailed methodologies for determining the key physicochemical properties are outlined below. These represent standard laboratory procedures.

Melting Point Determination

The melting point is a fundamental indicator of purity.^[7] A common method involves using a capillary melting point apparatus.

Protocol:

- **Sample Preparation:** A small amount of the dry, powdered **4-Chloro-3-(trifluoromethyl)benzoic acid** is packed into a capillary tube to a height of 1-2 mm.^[8] The tube is tapped gently to ensure dense packing.^{[9][10]}
- **Apparatus Setup:** The capillary tube is placed into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).^[9]
- **Heating and Observation:** For an unknown compound, a rapid heating ramp (10-20 °C/min) is used to find an approximate melting range.^[9]
- **Precise Measurement:** A fresh sample is then heated slowly, at a ramp rate of about 2 °C/min, starting from a temperature 15-20 °C below the approximate melting point.^[9]
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the range.^{[7][10]} For a pure compound, this range is typically narrow (0.5-1.0 °C).

Solubility Determination

Solubility is determined to understand the compound's behavior in different solvent systems, which is critical for formulation and reaction chemistry.^{[11][12]}

Protocol (Shake-Flask Method):

- Preparation: An excess amount of **4-Chloro-3-(trifluoromethyl)benzoic acid** is added to a known volume of the solvent (e.g., distilled water) in a sealed flask.[11]
- Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]
- Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.[11] Care must be taken to maintain the temperature during this step.
- Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12]
- Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L).[1][5]

pKa Determination

The acid dissociation constant (pKa) is a measure of the compound's acidity. Potentiometric titration is a precise and common method for its determination.[13][14]

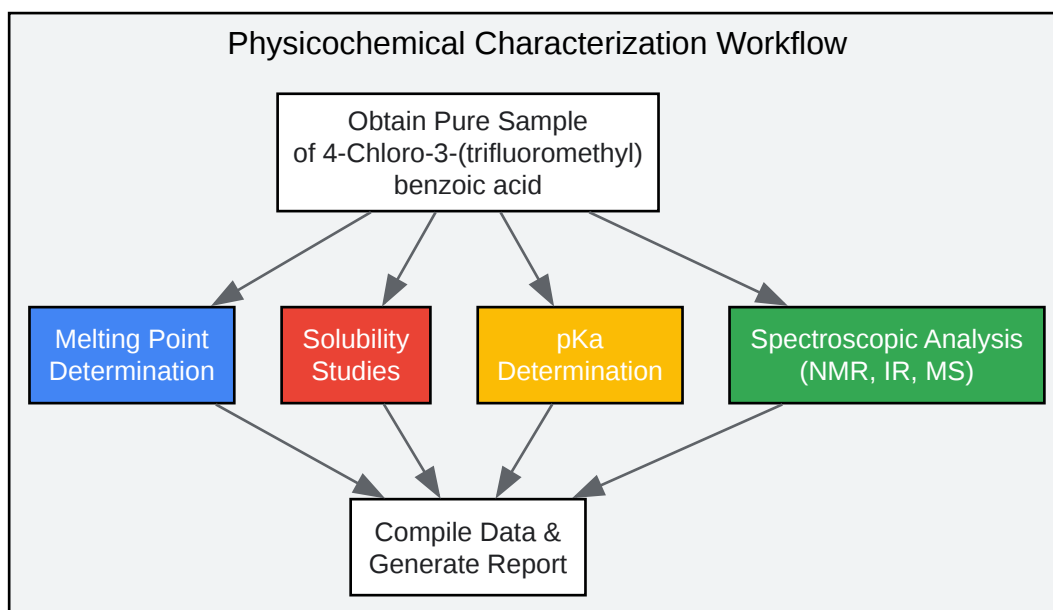
Protocol (Potentiometric Titration):

- Solution Preparation: A precise quantity of **4-Chloro-3-(trifluoromethyl)benzoic acid** is dissolved in a suitable solvent (often a water-cosolvent mixture) to a known concentration (e.g., 1-10 mM).[15] The ionic strength is kept constant using an inert salt like KCl.[15]
- Apparatus Calibration: A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[15]
- Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[15] The solution is stirred continuously.
- Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.[15]

- Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.[13]

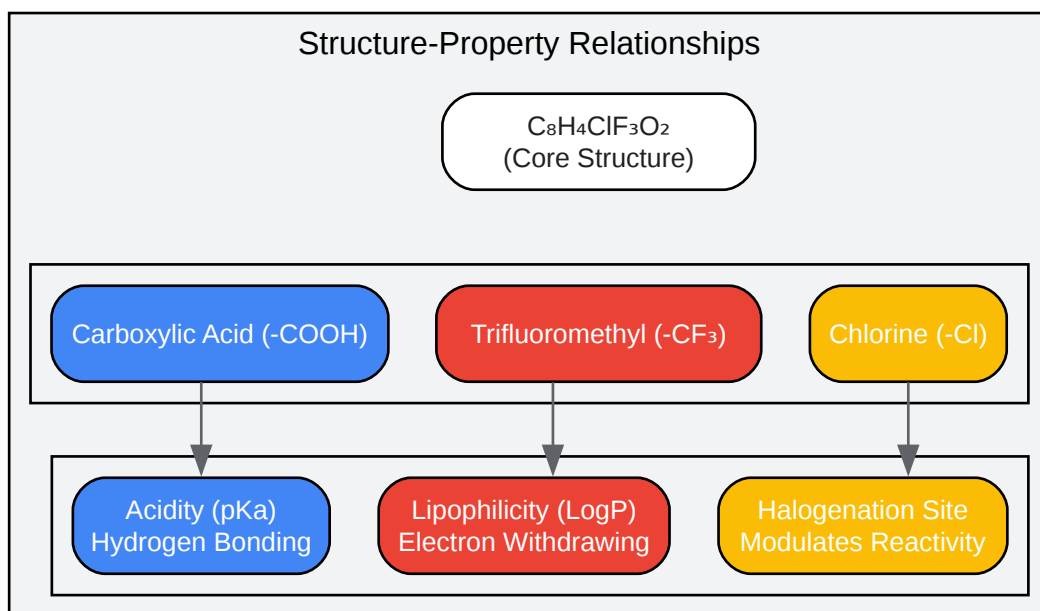
Visualizations

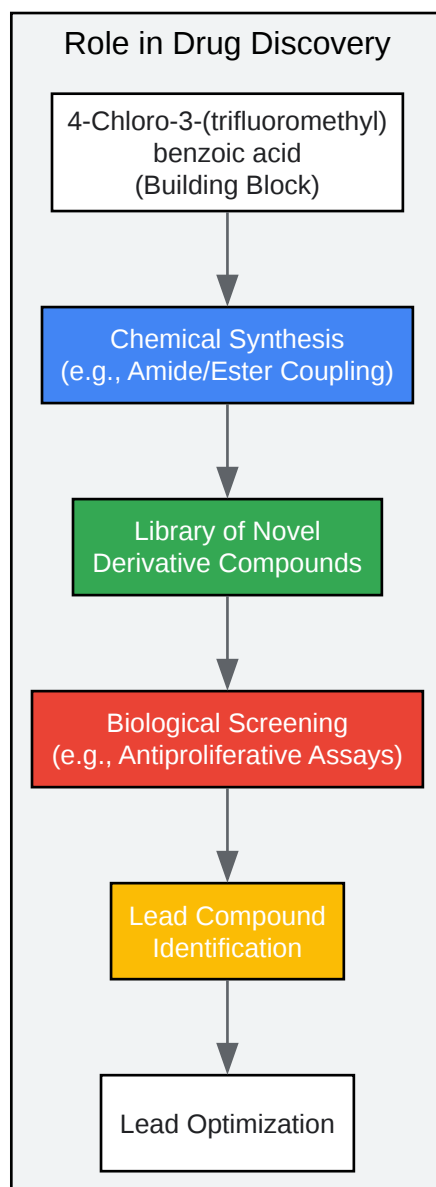
The following diagrams illustrate key conceptual frameworks related to the characterization and application of **4-Chloro-3-(trifluoromethyl)benzoic acid**.



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Caption: Workflow for the physicochemical characterization of a chemical compound.





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